1,4-Dibutylbenzene

Descripción

Significance of Alkyl-Substituted Benzene (B151609) Derivatives in Chemical Science

Alkyl-substituted benzene derivatives, also known as alkylbenzenes, are a cornerstone of organic chemistry. ontosight.ai These compounds are derived from the aromatic hydrocarbon benzene, where one or more hydrogen atoms on the benzene ring are replaced by alkyl functional groups. ontosight.ai This substitution significantly influences the chemical and physical properties of the parent benzene molecule. ontosight.ai

The presence of alkyl groups, which are electron-donating, increases the electron density of the aromatic ring. libretexts.org This "activation" makes the ring more susceptible to electrophilic aromatic substitution reactions, rendering alkylbenzenes more reactive than benzene itself. libretexts.org This enhanced reactivity is a critical property that allows chemists to use alkylbenzenes as versatile building blocks for the synthesis of more intricate molecules. fiveable.me

The importance of these derivatives extends across numerous industries. They are fundamental precursors in the manufacturing of a wide array of commercial products, including polymers like polystyrene (derived from the ethylbenzene), plastics, synthetic rubbers, dyes, and detergents. ontosight.aifiveable.mebritannica.com Furthermore, the benzene ring is a common structural motif in many pharmaceutical compounds, making its derivatives essential in drug discovery and development. fiveable.me The specific properties and reactivity of an alkylbenzene are determined by the nature and position of the alkyl substituents on the benzene ring. libretexts.org

Historical Context of 1,4-Dibutylbenzene Research

The history of this compound is intrinsically linked to the development of one of the most important reactions in organic chemistry: the Friedel-Crafts alkylation. cerritos.edu Discovered by Charles Friedel and James Crafts in 1877, this reaction provided a powerful method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst. cerritos.eduwikipedia.org The synthesis of this compound serves as a classic illustration of this electrophilic aromatic substitution process. smolecule.com

Early research in this area would have focused on elucidating the reaction mechanism and overcoming its inherent challenges. cerritos.edu A significant issue in Friedel-Crafts alkylation is polyalkylation, a phenomenon where the alkylated product is more reactive than the initial reactant, leading to the addition of multiple alkyl groups. cerritos.edu Researchers also investigated the factors controlling the isomeric distribution of the products (ortho, meta, and para). The formation of the para isomer, this compound, is often favored under specific reaction conditions, partly due to steric hindrance which can limit substitution at the positions adjacent (ortho) to a bulky alkyl group. libretexts.orgcerritos.edu The large-scale availability of benzene, first from coal tar and later through petroleum refining processes, was a crucial factor that enabled the broader study and application of alkylbenzenes like this compound. britannica.comwikipedia.org

Contemporary Research Trajectories for this compound

In modern chemical research, this compound is utilized in several specialized fields, valued for its well-defined properties and reactivity.

Organic Synthesis: It continues to serve as a valuable starting material or intermediate for synthesizing more complex organic molecules. smolecule.com The activated aromatic ring allows for further functionalization through various chemical reactions. smolecule.com

Polymer and Materials Science: Alkylbenzenes are integral to the polymer industry. fiveable.me Research has explored the use of this compound as a chain-transfer agent in the radical polymerization of styrene (B11656). acs.org In this role, it helps to control the molecular weight and molecular weight distribution of the resulting polymer, which are critical factors for its processability. acs.org It may also find application as an intermediate in the production of plasticizers. smolecule.com

Analytical Chemistry: Due to its stability and distinct physical characteristics, such as a well-defined boiling point, this compound is employed as a reference material. smolecule.com It is used to calibrate analytical instruments like gas chromatographs and mass spectrometers, ensuring the accuracy of measurements and the identification of unknown compounds. smolecule.com

Biochemical Studies: In the field of biochemistry, this compound is used as a negative control molecule for studying protein-protein interactions. smolecule.com Its tendency for non-specific binding allows researchers to differentiate and confirm the specific binding affinity between a target protein and a potential ligand. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂ | fishersci.cachemspider.com |

| Molecular Weight | 190.33 g/mol | fishersci.ca |

| Appearance | Colorless liquid | smolecule.com |

| Density | 0.856 g/cm³ | vwr.com |

| Melting Point | -31 °C | vwr.com |

| Boiling Point | 227 °C | vwr.com |

| Flash Point | 110 °C (230 °F) | vwr.com |

| CAS Number | 1571-86-4 | fishersci.ca |

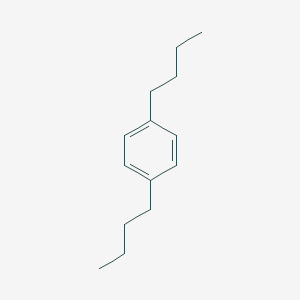

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOZYOOFXEGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166213 | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-86-4 | |

| Record name | 1,4-Dibutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,4 Dibutylbenzene

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The two butyl groups on the benzene (B151609) ring in 1,4-dibutylbenzene are activating and ortho-, para-directing. wikipedia.org Since the para positions are already substituted, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are directed to the ortho positions relative to the butyl groups. wikipedia.orgsmolecule.com The electron-donating nature of the alkyl groups increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. smolecule.com

The regioselectivity is primarily governed by the electronic effects of the butyl groups, which stabilize the arenium ion intermediate formed during the substitution at the ortho and para positions. youtube.com In the case of this compound, substitution occurs at the positions ortho to the butyl groups. Steric hindrance from the butyl groups can play a role, but the electronic directing effect is generally dominant. youtube.com For instance, in the nitration of this compound, the nitro group is directed to the positions adjacent to the butyl groups.

Oxidative Transformations of the Aromatic Core and Alkyl Side Chains

The oxidation of this compound can proceed through different pathways, affecting either the aromatic core or the alkyl side chains, depending on the reaction conditions.

Under certain conditions, the aromatic ring can be oxidized. For example, derivatives like 2,5-dibutylhydroquinone can be oxidized to the corresponding benzoquinones. smolecule.com This type of transformation involves the loss of hydrogen from hydroxyl groups, leading to the formation of a p-benzoquinone structure. smolecule.com

More commonly, the alkyl side chains of this compound are susceptible to oxidation. The benzylic carbons (the carbon atoms of the butyl groups attached directly to the benzene ring) are the most reactive sites. Oxidation can convert these benzylic positions into alcohols, ketones, or carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions. For instance, oxidation with reagents like chromic acid in the presence of sulfuric acid can transform a benzylic CH2 group into a carbonyl group, yielding a ketone. ambeed.com

Carbon-Hydrogen Functionalization Studies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, and this compound has been a substrate in such studies, particularly in borylation reactions. sigmaaldrich.com

Arene Activation via Pi-Coordination in Borylation Reactions

Recent studies have shown that π-coordination of an arene to a metal, such as chromium, can activate the arene towards nucleophilic borylation. chemrxiv.org This method is particularly effective for electron-rich arenes, which are typically challenging substrates for transition-metal-catalyzed C-H borylation. chemrxiv.org In this approach, the coordination of the arene to the metal enhances its reactivity, allowing for borylation to occur. chemrxiv.org This strategy can be applied to this compound, leveraging the electron-rich nature of the substituted benzene ring.

Mechanistic Insights into C-H Borylation Pathways

The iridium-catalyzed C-H borylation of arenes is a well-established method. nih.gov The generally accepted mechanism involves an iridium(III) complex as the active species. csic.eswikipedia.org The catalytic cycle is thought to proceed through the oxidative addition of an aromatic C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. csic.es The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered C-H bond. wikipedia.org For this compound, this would favor borylation at the positions meta to the butyl groups, which are the least sterically hindered. Some catalytic systems can direct the borylation to specific positions, such as meta-selective C-H borylation, through the use of specially designed ligands. nih.gov

Radical Reactions and Polymerization Kinetics

This compound can also participate in radical reactions, notably acting as a chain-transfer agent in polymerization processes.

Chain-Transfer Constants in Free-Radical Polymerization of Styrene (B11656)

In the free-radical polymerization of styrene, chain-transfer agents are used to control the molecular weight of the resulting polymer. rubbernews.com this compound can act as such an agent. The process involves the transfer of a hydrogen atom from the benzylic position of this compound to the growing polymer chain, terminating that chain and initiating a new one. rubbernews.com

The effectiveness of a chain-transfer agent is quantified by its chain-transfer constant (C). A study on the quantitative structure-reactivity relationships for chain-transfer agents in styrene polymerization at 60 °C reported a value for this compound. acs.org

| Chain-Transfer Agent | Chain-Transfer Constant (C) x 104 at 60 °C |

|---|---|

| This compound | 0.85 |

This value indicates that this compound has a modest but measurable effect on the molecular weight of polystyrene during polymerization. acs.org

Quantitative Structure-Reactivity Relationships (QSRR) in Polymer Systems

Quantitative Structure-Reactivity Relationships (QSRR) are valuable tools in polymer chemistry for predicting and understanding the influence of a compound's structure on its reactivity in polymerization processes. smolecule.comdatapdf.com In the context of free-radical polymerization, chain-transfer agents play a crucial role in controlling the molecular weight of the resulting polymers. Current time information in Bangalore, IN.acs.org The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (Cₓ).

A study on the free-radical polymerization of styrene at 60 °C investigated the chain-transfer constants for a wide range of agents, including this compound. Current time information in Bangalore, IN. This research established correlations between the chain-transfer constants and various molecular descriptors, providing a quantitative model to predict reactivity. Current time information in Bangalore, IN.acs.org Such models are essential for both theoretical understanding of reaction mechanisms and practical applications in polymer synthesis, where controlling molecular weight is critical for achieving desired material properties. Current time information in Bangalore, IN.

For this compound, the experimental chain-transfer constant was determined, and its reactivity was analyzed within the framework of the developed QSRR models. These models typically use a set of descriptors that account for different aspects of the molecule's structure and electronic properties. Current time information in Bangalore, IN. A five-parameter correlation, for instance, demonstrated a high correlation coefficient (R² of 0.818), indicating a strong predictive capability. Current time information in Bangalore, IN.acs.org The descriptors involved in these correlations often relate to factors like the lability of hydrogen atoms that can be abstracted by the growing polymer radical, and the stability of the resulting radical.

Interactive Table: QSRR Data for Selected Chain-Transfer Agents in Styrene Polymerization at 60°C. Current time information in Bangalore, IN.

| Compound | Class | Log(1/C) | HOMO-LUMO Gap (eV) | Most Positive Charge on H | Sum of Charges on H | HA Dependent HDCA-1 |

| This compound | C | 0.85 | 1.58 | 1.06 | 0.73 | 0.22 |

| Acetaldehyde | A | 0.93 | 0.09 | 0.71 | -0.84 | -0.22 |

| 4-Chlorobenzaldehyde | A | 0.94 | 2.50 | 1.86 | 1.57 | 0.93 |

| 1,4-Di(sec-butyl)benzene | A | 1.03 | 1.51 | 0.99 | 0.48 | -0.04 |

| 4-Bromobenzaldehyde | C | 1.08 | 2.77 | 2.14 | 1.68 | 1.08 |

This table is based on data from a QSRR study on styrene polymerization. Current time information in Bangalore, IN. Class refers to the statistical classification of the compounds in the study.

Functionalization of the Aromatic Ring for Novel Molecular Architectures

The aromatic ring of this compound is an attractive platform for chemical modification, allowing for the synthesis of a variety of derivatives with unique molecular architectures. The two butyl groups are ortho-, para-directing and activating, meaning they increase the electron density of the benzene ring and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. Since the para positions are already occupied by the butyl groups, electrophilic aromatic substitution reactions will primarily occur at the four equivalent ortho positions.

Common electrophilic aromatic substitution reactions that can be employed to functionalize the this compound ring include halogenation, nitration, and Friedel-Crafts reactions. uqu.edu.samsu.edu

Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org For instance, the bromination of 1,4-di-tert-butylbenzene, a structurally similar compound, with bromine and an iron catalyst yields the 2-bromo derivative. researchgate.net A similar outcome would be expected for this compound, leading to 2-bromo-1,4-dibutylbenzene.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com This reaction is a key step in the synthesis of many important chemical intermediates. savemyexams.com Studies on the nitration of 1,4-di-t-butylbenzene have shown that dinitro derivatives can be formed, highlighting the reactivity of the dialkylbenzene system. datapdf.comresearchgate.net For this compound, nitration would be expected to yield 2-nitro-1,4-dibutylbenzene as the primary monosubstituted product.

Friedel-Crafts Reactions: This class of reactions allows for the attachment of alkyl (alkylation) or acyl (acylation) groups to the aromatic ring. msu.educerritos.edu Friedel-Crafts acylation, for example, involves reacting the aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. This would introduce a ketone functionality onto the ring of this compound, which can then be used as a handle for further synthetic transformations. The resulting aryl ketones are valuable precursors in organic synthesis. msu.edu The electron-donating nature of the butyl groups enhances the ring's reactivity towards electrophiles in these reactions. smolecule.com

The functionalized derivatives of this compound obtained through these reactions can serve as building blocks for more complex molecules, including polymers, liquid crystals, and biologically active compounds. acs.org

Advanced Spectroscopic Characterization of 1,4 Dibutylbenzene Conformations

Ultraviolet Spectroscopy for Conformational Analysis

Ultraviolet (UV) spectroscopy, which probes electronic transitions, is a sensitive tool for conformational analysis. rsc.orgopenstax.org The principle lies in the fact that the energy required to promote an electron from a lower-energy orbital to a higher-energy one is influenced by the molecule's three-dimensional structure. openstax.org For molecules with a UV chromophore, such as the phenyl ring in 1,4-dibutylbenzene, the surrounding molecular environment, including the orientation of the alkyl chains, can generate an electric field that perturbs the electronic energy levels. rsc.org

This phenomenon, known as the environment-induced electronic Stark effect (EI-ESE), causes shifts in the frequency of electronic transitions for different conformers. rsc.org In the context of this compound, the interaction between the butyl chains and the benzene (B151609) ring's π-electron cloud is conformation-dependent. Consequently, each unique conformer can exhibit a distinct S₁ ← S₀ electronic origin in the UV spectrum. By correlating the observed transition frequencies in experimental UV spectra with calculated electric fields for various potential conformations, precise conformational assignments can be made. rsc.org While UV spectroscopy alone provides valuable information, its power is greatly enhanced when used in techniques like laser-induced fluorescence. openstax.orgaip.org

Infrared Spectroscopy: Alkyl CH Stretch Region and Fermi Resonance Phenomena

Infrared (IR) spectroscopy provides detailed structural information by probing the vibrational modes of a molecule. The alkyl C-H stretch region (typically 2800–3000 cm⁻¹) is particularly informative for characterizing the conformations of this compound. aip.orgaip.org Each conformer possesses a unique IR spectrum because the local environment of the C-H bonds differs with the geometry of the alkyl chains, affecting their vibrational frequencies. aip.org

Fluorescence-Dip Infrared (FDIR) spectroscopy is a powerful double-resonance technique used to obtain conformation-specific IR spectra. aip.orgaip.org In this method, a UV laser is fixed to a specific electronic transition of one conformer, and a tunable IR laser is scanned. When the IR laser matches a vibrational frequency of the selected conformer, it causes a depletion, or "dip," in the fluorescence signal. aip.org

A key phenomenon in the alkyl C-H stretch region of alkylbenzenes is stretch-bend Fermi resonance. aip.orgresearchgate.net This occurs when the fundamental C-H stretching vibrations have similar energy to the overtones of C-H bending modes, causing them to mix. This interaction complicates the spectrum but also provides a sensitive probe of the local geometry. An anharmonic local mode Hamiltonian model has been successfully used to account for this Fermi resonance, allowing for detailed assignment of the complex spectral patterns to specific conformers of para-dialkylbenzenes, including this compound. aip.orgresearchgate.net

Table 1: Characteristic Infrared Absorption Ranges for Alkylbenzenes

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | ~3030 | Stretch |

| Alkyl C-H | 2950 - 2850 | Stretch |

| Aromatic C=C | 1700 - 1500 | Bending (In-ring) |

| Alkyl C-H | 1470 - 1370 | Bending |

| Aromatic C-H | 860 - 800 | Bending (Out-of-plane, para-substituted) |

Data sourced from general IR spectroscopy principles. ucla.eduwpmucdn.com

Laser-Induced Fluorescence (LIF) Techniques for Resolved Conformational Transitions

Laser-induced fluorescence (LIF) excitation spectroscopy is a highly sensitive method for studying the electronic spectra of jet-cooled molecules. aip.orglouisville.edu In this technique, molecules are cooled to very low rotational and vibrational temperatures in a supersonic expansion. illinois.edu A tunable UV laser excites the molecules from their ground electronic state (S₀) to the first excited electronic state (S₁). The total fluorescence emitted as the molecule relaxes is collected. By scanning the laser's wavelength, an excitation spectrum is generated, where each peak corresponds to an electronic transition. louisville.edu

For para-dialkylbenzenes, the LIF spectrum in the S₁ ← S₀ origin region reveals a multitude of resolved transitions. aip.org Each of these transitions can be attributed to a specific, stable conformation of the molecule that was "frozen" in the supersonic jet. researchgate.net The number of observed electronic origins increases dramatically with the length of the alkyl chains, a direct reflection of the growing number of low-energy conformers. aip.org For this compound, this results in a complex but structured LIF spectrum, with researchers able to identify and assign transitions belonging to approximately nineteen distinct conformers. osti.govresearchgate.net

Dispersed Fluorescence Spectroscopy for Excited State Dynamics

Dispersed fluorescence (DFL) spectroscopy complements LIF by providing information about the vibrational energy levels of the ground electronic state (S₀). louisville.edu In a DFL experiment, the excitation laser is fixed onto a specific LIF transition, populating the S₁ state of a single selected conformer. aip.org The resulting fluorescence is then passed through a monochromator to resolve the emission by wavelength. louisville.edu

The resulting DFL spectrum shows a series of peaks, each corresponding to emission from the S₁ origin to a specific vibrational level of the S₀ state. louisville.edu The energy shifts of these peaks from the excitation frequency directly measure the ground-state vibrational frequencies. This technique is crucial for confirming conformational assignments made via LIF and IR spectroscopy. The vibrational patterns observed in the DFL spectra serve as a fingerprint for a given conformer, helping to solidify the structural identification and providing insight into the molecule's potential energy surface in the ground electronic state. aip.orgaip.org

Investigation of Conformational Landscapes in Dialkylbenzenes

The conformational landscape of para-dialkylbenzenes like this compound is characterized by a "conformational explosion" as the alkyl chains lengthen. aip.orgosti.gov With two independent alkyl chains, the number of possible low-energy structures grows rapidly. The potential energy surface for these molecules is often described as resembling an "egg carton," with numerous minima of similar energy separated by low barriers to isomerization. aip.orgosti.gov

Studies combining LIF, FDIR, and DFL spectroscopy with computational methods have been instrumental in mapping these complex energy landscapes. aip.org For the series of para-diethylbenzene, para-dipropylbenzene, and this compound, the number of experimentally resolved conformers increases from two to seven, and to approximately nineteen, respectively. aip.orgresearchgate.net

A key finding is that the two alkyl chains behave largely independently; the presence of a second chain does not induce new single-chain conformations that are not already present in mono-alkylbenzenes. aip.org The conformations arise from different combinations of the known stable geometries of each individual chain (e.g., gauche and anti orientations relative to the ring). aip.org This systematic investigation provides a fundamental understanding of the non-covalent interactions governing the structure of flexible alkyl-substituted aromatic compounds. aip.orgaip.org

Table 2: Resolved Conformers in Short-Chain para-Dialkylbenzenes

| Compound | Number of Flexible Coordinates | Number of Resolved Conformers |

|---|---|---|

| para-Diethylbenzene | 2 | 2 |

| para-Dipropylbenzene | 4 | 7 |

| This compound | 6 | ~19 |

Data sourced from experimental studies. aip.org

Theoretical and Computational Studies on 1,4 Dibutylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of 1,4-dibutylbenzene. By solving approximations of the Schrödinger equation, these methods provide insights into molecular orbitals, charge distribution, and bond strengths.

The two most widely applied quantum chemical methodologies for studying molecular systems are Hartree-Fock (HF) theory and Density Functional Theory (DFT). ntnu.no

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction of a molecule as a single Slater determinant. ntnu.no It solves the Schrödinger equation by assuming each electron moves in an average field created by all other electrons, thereby neglecting explicit electron-electron correlation. researchgate.net While this simplification makes HF computationally less expensive, the lack of electron correlation means it is often insufficient for accurately describing non-covalent interactions, such as the dispersion forces that are significant in alkylbenzene systems. researchgate.net However, HF-derived electron densities can be used in conjunction with DFT functionals in an approach known as Density-Corrected DFT (DC-DFT), which has shown remarkable success in improving accuracy for various systems. chemrxiv.org

Density Functional Theory (DFT): DFT has become the dominant method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Unlike HF, which computes the complex many-electron wavefunction, DFT calculates the total energy of the system from its electron density. ntnu.no In principle, DFT can provide an exact solution. In practice, the exact form of the exchange-correlation (XC) functional, which accounts for quantum mechanical and electron correlation effects, is unknown and must be approximated. nih.gov The choice of XC functional is critical for obtaining reliable results. For molecules like this compound, functionals must be able to accurately model both the covalent bonds within the phenyl ring and alkyl chains, as well as the weaker intramolecular and intermolecular non-covalent interactions.

For studying the molecular interactions of this compound, DFT is generally preferred over HF. Hybrid functionals, such as B3LYP, which incorporate a portion of exact HF exchange, are often used. Furthermore, to properly account for the van der Waals (dispersion) forces between the alkyl chains and the phenyl ring, dispersion-corrected DFT methods (e.g., B3LYP-D3) are essential. researchgate.netaip.org

Table 1: Comparison of Hartree-Fock and DFT Methodologies

| Feature | Hartree-Fock (HF) Theory | Density Functional Theory (DFT) |

| Fundamental Variable | Wavefunction (approximated as a single Slater determinant) | Electron Density |

| Electron Correlation | Neglected (treats electrons in an average field) | Included via the Exchange-Correlation (XC) functional |

| Computational Cost | Generally lower than correlated wavefunction methods | Varies with functional, but generally favorable (scales well with system size) |

| Accuracy for Interactions | Poor for dispersion-driven (non-covalent) interactions | Good, especially with dispersion-corrected functionals (e.g., DFT-D) |

| Typical Application | Initial geometry optimizations, reference for more advanced methods | Geometry optimizations, energy calculations, electronic properties of medium to large molecules |

In computational chemistry, the molecular orbitals are constructed from a set of mathematical functions known as a basis set. wikipedia.org The choice of basis set directly impacts the accuracy of the calculation and its computational cost. mit.edu A larger, more flexible basis set can better describe the distribution of electrons in the molecule, leading to more accurate results, but at a significantly higher computational expense. umich.edu

Types of Basis Sets:

Pople Basis Sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used split-valence basis sets. The numbers indicate how the core and valence atomic orbitals are described. The symbols denote the addition of specific functions:

* or (d): Adds polarization functions to heavy (non-hydrogen) atoms, allowing orbitals to change shape. wikipedia.orguni-rostock.de

** or (d,p): Adds polarization functions to both heavy atoms and hydrogen atoms. wikipedia.orguni-rostock.de

+: Adds diffuse functions, which are important for describing weakly bound electrons, such as in anions or in systems with significant non-covalent interactions. wikipedia.org

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set (CBS) limit. gaussian.com They are generally more accurate but also more computationally demanding than Pople sets of a similar size. The "aug-" prefix indicates the addition of diffuse functions.

Selection and Efficiency for this compound: For a molecule like this compound, a minimal basis set like STO-3G would be inadequate. A split-valence basis set such as 6-31G(d) often provides a reasonable starting point for geometry optimization. aip.org For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent set like cc-pVTZ would be more appropriate, especially if studying subtle conformational energy differences or intermolecular interactions. researchgate.net Including diffuse functions is recommended to accurately model the dispersion interactions of the alkyl chains. aip.org The computational cost scales steeply with the number of basis functions, making the choice a crucial balance between desired accuracy and available resources. mit.edu

Table 2: Representative Basis Sets and Their Suitability for this compound

| Basis Set | Description | Typical Use Case for this compound | Computational Cost |

| 6-31G(d) | Split-valence double-zeta with polarization on heavy atoms. | Initial geometry optimizations, preliminary calculations. | Moderate |

| 6-311+G(d,p) | Split-valence triple-zeta with polarization on all atoms and diffuse functions on heavy atoms. | Accurate energy calculations, study of conformers and non-covalent interactions. | High |

| cc-pVDZ | Correlation-consistent double-zeta. | Good for correlated methods, provides a balance for initial high-level calculations. | Moderate-High |

| aug-cc-pVTZ | Correlation-consistent triple-zeta with diffuse functions. | High-accuracy benchmark calculations, very demanding. | Very High |

Molecular Modeling and Potential Energy Surfaces

The flexibility of the two butyl chains in this compound gives rise to a complex potential energy surface (PES) with numerous local minima corresponding to different conformers. Understanding this PES is key to describing the molecule's dynamics and average structure.

The vibrational spectra of molecules are often analyzed using the harmonic oscillator approximation. However, for the C-H stretching vibrations in the butyl chains of this compound, this approximation is insufficient. The C-H stretch vibrations are known to be highly anharmonic and are coupled to other vibrational modes, particularly the C-H bending modes, through a phenomenon known as stretch-bend Fermi resonance.

To accurately model these dynamics, an anharmonic local mode Hamiltonian is employed. aip.orgnih.gov This model treats each C-H bond as an independent (local) anharmonic oscillator. It explicitly includes terms that account for:

The inherent anharmonicity of the C-H bond potential.

Coupling between adjacent C-H stretching oscillators.

Fermi resonance coupling between the C-H stretching modes and the overtones of the C-H bending modes.

This approach has been successfully applied to n-alkylbenzenes to interpret their complex infrared spectra in the alkyl C-H stretch region (2800-3000 cm⁻¹). aip.orgnih.gov For this compound, this model can predict how the vibrational frequencies of methyl (CH₃) and methylene (CH₂) groups change depending on the specific conformation of the two butyl chains. aip.org

With two independent n-butyl chains, this compound can adopt a large number of different spatial arrangements, or conformations. This arises from rotation around the C-C single bonds within each chain. The presence of multiple rotatable bonds leads to a rapid, combinatorial increase in the number of possible conformers as the chain length increases, a phenomenon termed "conformational explosion" . aip.orgnih.gov

For this compound, each butyl chain has three key torsional dihedral angles that define its shape. Since the energetic barriers to rotation around these bonds are relatively low, multiple conformers can be populated even at the low temperatures of a supersonic jet expansion. aip.org This results in a complex potential energy surface that resembles an "egg carton," with many local minima of similar energy. nih.gov

Experimental and computational studies on a series of para-dialkylbenzenes have confirmed this complexity. While para-diethylbenzene has two resolved conformers and para-dipropylbenzene has seven, researchers have identified about nineteen distinct conformers for this compound using laser-induced fluorescence spectroscopy. aip.orgnih.gov This dramatic increase highlights the conformational explosion and underscores the challenge in fully characterizing the structural landscape of even moderately sized flexible molecules. aip.org

Table 3: Conformational Explosion in para-dialkylbenzenes

| Compound | Number of Alkyl Carbons per Chain | Number of Resolved Conformers |

| p-Diethylbenzene | 2 | 2 |

| p-Dipropylbenzene | 3 | 7 |

| This compound | 4 | ~19 |

Source: Data derived from spectroscopic studies. aip.orgnih.gov

Simulations of Transport Phenomena

While quantum chemical calculations describe the properties of a single molecule, molecular dynamics (MD) simulations are used to model the collective behavior of many molecules to predict bulk properties and transport phenomena. kummerlaender.eu In an MD simulation, a system of many this compound molecules is modeled using a classical force field. researchgate.net Newton's equations of motion are solved numerically, allowing the trajectory of each atom to be tracked over time. kummerlaender.eu

Nonequilibrium Green's Function Method for Thermal Transport in Nanostructures

The Nonequilibrium Green's Function (NEGF) method is a powerful theoretical tool for investigating thermal transport at the nanoscale. aps.orgaps.orgarxiv.orgresearchgate.netarxiv.org This quantum transport formalism is particularly suited for analyzing how atomic vibrations, or phonons, conduct heat through molecular junctions. arxiv.org In a hypothetical nanostructure involving this compound, the NEGF method could be employed to understand how heat flows through the molecule.

The methodology involves modeling the this compound molecule as a central scattering region connected to two heat baths (leads) at different temperatures. The Green's functions of the system are then calculated to determine the transmission of phonons through the molecule. aps.org Key equations within this framework, such as those for self-energy and conductance, can account for nonlinear effects arising from anharmonic interactions between atoms. aps.orgaps.org Such calculations would reveal how the structure of this compound, including its butyl chains, influences thermal conductance. Studies on simpler systems like benzene (B151609) ring junctions have demonstrated that nonlinear interactions can suppress thermal transport, a phenomenon that would be critical to investigate for this compound. aps.org

Table 1: Key Concepts in the NEGF Method for Thermal Transport

| Concept | Description | Relevance to this compound |

| Phonon Transport | The primary mechanism of heat transfer in insulating materials, involving the propagation of quantized lattice vibrations. | Understanding how the vibrational modes of the benzene ring and butyl chains in this compound contribute to heat flow. |

| Molecular Junction | A nanoscale system where a single molecule or a small number of molecules connect two electrodes or heat baths. | A hypothetical setup for studying the intrinsic thermal conductance of a single this compound molecule. |

| Phonon Transmission | The probability that a phonon of a given energy will pass through the molecular junction. | A key quantity calculated using the NEGF method to determine the thermal conductance of this compound. |

| Self-Energy | A term in the Green's function formalism that accounts for the interaction of the central molecule with the leads and any internal nonlinearities. | Crucial for accurately modeling the boundary conditions and the effects of anharmonicity on thermal transport in this compound. |

Vibrational Modes and Their Influence on Molecular Transmission

The vibrational modes of a molecule are the specific patterns of atomic motion that occur at distinct frequencies. These modes are fundamental to understanding a molecule's infrared and Raman spectra, as well as its thermodynamic properties and how it transports energy. nih.gov For this compound, a computational analysis of its vibrational modes would typically be performed using methods like Density Functional Theory (DFT).

Such a study would involve optimizing the geometry of the this compound molecule and then calculating the second derivatives of the energy with respect to the atomic positions to obtain the force constant matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. nih.gov The vibrational modes of this compound would include:

Ring-based vibrations: C-C stretching and bending modes of the benzene ring.

Butyl chain vibrations: C-H and C-C stretching, bending, and torsional modes of the butyl groups.

Coupled modes: Vibrations involving the motion of both the ring and the alkyl chains.

The characteristics of these vibrational modes, particularly their frequencies and spatial localization, directly impact the phonon transmission and, consequently, the thermal conductance of the molecule. researchgate.net For instance, low-frequency torsional modes of the butyl chains could play a significant role in scattering phonons and thus reducing thermal transport. The interaction and coupling between the vibrational modes of the benzene ring and the flexible butyl chains would be a key area of investigation for understanding the molecule's thermal transport properties. researchgate.net

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules in chemical reactions. For this compound, a primary area of interest would be electrophilic aromatic substitution, a common class of reactions for benzene and its derivatives. nih.govresearchgate.netdntb.gov.ua

To predict the outcome of such a reaction, computational methods like DFT can be used to model the reaction mechanism. nih.gov This typically involves calculating the energies of the reactants, products, and any transition states or intermediates. The activation energy, which is the energy difference between the reactants and the transition state, is a key indicator of the reaction rate.

For this compound, the two butyl groups are ortho-, para-directing and activating. Since the para positions are already substituted, electrophilic attack would be directed to the ortho positions (the carbon atoms on the ring adjacent to the butyl groups). Computational models can quantify this directing effect by calculating the relative energies of the intermediates formed from ortho, meta, and para attack.

Furthermore, reactivity descriptors derived from DFT, such as Fukui functions or the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the most likely sites of electrophilic attack. nih.govresearchgate.net A higher value of the HOMO at a particular atomic site suggests that it is more nucleophilic and thus more susceptible to attack by an electrophile.

Table 2: Computational Approaches for Predicting Reactivity of this compound

| Computational Method/Concept | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculation of molecular geometries, energies of reactants, products, and transition states for reactions involving this compound. |

| Transition State Theory | A theory that describes the rates of chemical reactions by considering the properties of the transition state. | Determination of the activation energies for different pathways of electrophilic substitution on this compound to predict the most favorable product. |

| Molecular Orbital Theory (HOMO/LUMO) | A method for describing the electronic structure of molecules using molecular orbitals. | The energy and spatial distribution of the HOMO of this compound can indicate the most probable sites for electrophilic attack. |

| Reactivity Descriptors (e.g., Fukui Functions) | Quantities derived from the electron density that predict the local reactivity of a molecule. | Identification of the most nucleophilic carbon atoms on the benzene ring of this compound. |

Applications of 1,4 Dibutylbenzene in Advanced Materials and Chemical Synthesis

Role as a Chemical Building Block for Complex Organic Synthesis

1,4-Dibutylbenzene is a recognized building block for constructing more complex organic molecules. Its utility stems from the reactivity of both its aromatic core and its aliphatic side chains. The benzene (B151609) ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the butyl groups can be chemically modified, most notably through oxidation, to produce valuable derivatives.

This potential is exemplified by the synthesis of 1,4-dialkylbenzene analogues, which are important precursors for bioactive molecules and advanced materials. atlantis-press.com A significant application pathway is the oxidation of the butyl side chains to form carboxylic acids. For instance, the oxidation of a related compound, 1,2,4,5-tetramethylbenzene, is the primary industrial route to produce pyromellitic dianhydride (PMDA). wikipedia.org This same transformation is chemically applicable to this compound, which upon exhaustive oxidation of its four benzylic carbons would yield 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid), the direct precursor to PMDA. wikipedia.orgarkat-usa.orggoogle.com PMDA is a critical monomer used in the manufacture of high-performance polymers, including polyimides like Kapton, as well as in plasticizers and epoxy resins. wikipedia.orgarkat-usa.org This demonstrates how this compound can serve as a foundational structure for high-value industrial chemicals.

Utility in Polymer Science and Materials Engineering

In the realm of polymer science, this compound and its derivatives contribute to the performance and processability of various materials through several distinct mechanisms.

While sterically hindered phenols derived from tert-butylated aromatics are more commonly cited as primary antioxidants, this compound is identified in patent literature as a component in stabilizer and antioxidant formulations for thermoplastic resins. google.com Antioxidants are crucial additives that protect polymers from thermo-oxidative degradation during high-temperature processing and long-term use. specialchem.comadditivesforpolymer.com The general mechanism for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to terminate the free-radical chain reactions that lead to polymer degradation. specialchem.com Although detailed mechanistic studies focusing specifically on this compound are less prevalent, its classification in this area suggests a role in maintaining the integrity of polymer formulations.

This compound serves as a precursor for molecules that can cure or cross-link polymer chains, a process that enhances mechanical strength and thermal stability. The structurally related compound, 1,4-di-tert-butylbenzene, is noted as an intermediate in the manufacture of curing and cross-linking agents. chemicalbook.com A direct synthetic pathway from this compound involves its oxidation to create polyfunctional carboxylic acids or their anhydrides. As mentioned previously, the oxidation to pyromellitic dianhydride (PMDA) yields a highly effective cross-linking and curing agent. wikipedia.orggoogle.com PMDA can act as a chain extender in the recycling of polyesters like PET, increasing the polymer's molecular weight and improving its rheological properties by linking polymer chains. wikipedia.org This conversion establishes this compound as a valuable starting material for producing agents that impart a durable, thermoset-like network structure to polymers. threebond.co.jp

The incorporation of this compound or its derivatives can significantly modify the physical properties and processability of polymers.

One direct application is its use as a chain-transfer agent in free-radical polymerization. wikipedia.org Chain-transfer reactions are a critical method for controlling the molecular weight of a polymer, which is a key determinant of its processing characteristics. acs.org In the polymerization of styrene (B11656) at 60 °C, this compound has been studied as a chain-transfer agent, a role in which it interrupts the growth of a polymer chain and initiates a new one, thereby reducing the average molecular weight of the final polymer. acs.org

Table 1: Experimentally Determined Chain-Transfer Constant for this compound This interactive table presents the experimental chain-transfer constant (log Cₓ) for this compound in styrene polymerization at 60°C.

| Transfer Agent | Experimental log Cₓ |

| This compound | 0.85 |

| Data sourced from a study on quantitative structure-reactivity relationships (QSRR) for chain-transfer agents. acs.org |

Furthermore, derivatives of this compound are used as plasticizers. Dibutyl terephthalate, an ester structurally related to the oxidation product of this compound, is used as a plasticizer in polymer formulations. sci-hub.sebiosynth.com Plasticizers are small molecules that position themselves between polymer chains, increasing the intermolecular distance and free volume. quora.comkinampark.com This reduces the intermolecular forces, lowers the glass transition temperature, and imparts greater flexibility and softness to the material, making an otherwise rigid polymer more processable and durable. quora.comkinampark.com

Biochemical Research Applications: Molecular Probes and Controls

Beyond materials science, this compound has found a niche application in biochemical research as an analytical tool.

In the study of protein-protein interactions, which is fundamental to drug discovery and understanding biological function, this compound is sometimes employed as a negative control molecule. Its utility in this context arises from its non-specific binding properties with a wide range of proteins. When researchers are testing a potential drug or ligand for specific binding to a target protein, they can run a parallel experiment with this compound. By comparing the binding affinity of the target protein for the specific ligand versus its affinity for this compound, scientists can assess the specificity and strength of the desired protein-ligand interaction. A strong, specific interaction should show significantly higher binding than the low-level, non-specific binding observed with a control compound like this compound.

Q & A

Basic: What are the standard synthetic routes for 1,4-dibutylbenzene, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via Friedel-Crafts alkylation of benzene with 1-bromobutane or 1-chlorobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (≥1.5 eq.) improves electrophilic substitution efficiency.

- Temperature : 50–80°C balances reaction rate and side-product formation (e.g., polyalkylation).

- Solvent choice : Non-polar solvents (e.g., dichloromethane) enhance regioselectivity .

For optimization, use a factorial design approach to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) can identify ideal conditions for yield maximization .

Basic: How can this compound be characterized analytically, and what spectral signatures are critical?

Answer:

- GC-MS : Retention time and molecular ion peak (m/z 190.33) confirm purity ≥98% .

- NMR : Key signals include:

- ¹H NMR : δ 0.9–1.6 ppm (butyl chain CH₂/CH₃), δ 2.5–2.7 ppm (benzylic CH₂), δ 6.8–7.2 ppm (aromatic protons).

- ¹³C NMR : δ 14–35 ppm (alkyl carbons), δ 125–140 ppm (aromatic carbons).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for quantification; UV detection at 237 nm is optimal for aromatic systems .

Advanced: How can conflicting data on the solubility of this compound in polar solvents be resolved?

Answer:

Discrepancies in solubility data (e.g., in ethanol vs. acetone) often stem from impurities or measurement protocols. To resolve:

Standardize purification : Recrystallize using hexane to remove residual alkyl halides.

Use coulometric Karl Fischer titration to quantify trace water content, which affects polar solvent solubility.

Compare with computational models : Hansen solubility parameters (δD, δP, δH) predict miscibility. Experimental deviations >10% suggest measurement errors or contamination .

Advanced: What strategies mitigate polyalkylation byproducts during this compound synthesis?

Answer:

Polyalkylation arises from overalkylation of the benzene ring. Mitigation approaches include:

- Controlled reagent addition : Slow addition of alkyl halide minimizes localized excess.

- Steric hindrance : Use bulky substituents (e.g., tert-butyl groups) in the alkylating agent to limit multiple substitutions.

- Catalyst modulation : Replace AlCl₃ with FeCl₃ for milder electrophilic activation, reducing side reactions .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the monoalkylated product .

Advanced: How can computational chemistry predict the environmental persistence of this compound?

Answer:

- QSPR models : Correlate molecular descriptors (logP, molar refractivity) with biodegradation half-life.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidative degradation. For this compound, C-Alkyl bonds (BDE ~90 kcal/mol) are less reactive than aromatic C-H bonds (BDE ~110 kcal/mol), suggesting persistence in aerobic environments .

- EPI Suite™ : Predicts bioaccumulation potential (BCF <100 indicates low risk) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~250°C).

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage : Keep in amber glass bottles under nitrogen to prevent oxidation.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

The electron-donating butyl groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura coupling:

- Pd(PPh₃)₄ catalyst : Requires aryl halides with moderate electron density (e.g., bromobenzene derivatives).

- Ortho effect : Steric hindrance from butyl groups reduces coupling efficiency at adjacent positions. Optimize using bulky ligands (e.g., SPhos) to enhance para-selectivity .

Advanced: What analytical techniques differentiate this compound from structural isomers like 1,2-dibutylbenzene?

Answer:

- X-ray crystallography : Resolves para vs. ortho substitution via unit cell parameters.

- ¹³C NMR : Para isomers show equivalent aromatic carbons (2 signals), while ortho isomers have four distinct signals.

- GC retention time : Para isomers elute earlier due to lower polarity .

Basic: What are the thermodynamic properties of this compound, and how are they measured?

Answer:

- Melting point : -10°C (determined via DSC).

- Enthalpy of vaporization : ~45 kJ/mol (measured by static vapor pressure method).

- LogP : 5.2 (octanol-water partition coefficient) indicates high hydrophobicity .

Advanced: How can machine learning improve the synthesis and application of this compound derivatives?

Answer:

- Predictive modeling : Train neural networks on reaction databases (e.g., Reaxys) to forecast optimal catalysts for derivative synthesis.

- Property optimization : Use genetic algorithms to design derivatives with target logP or solubility profiles.

- Anomaly detection : Identify outliers in spectral data to flag impurities or reaction errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.